Methyl 3-acetyl-2,6-difluorobenzoate
Description
Methyl 3-acetyl-2,6-difluorobenzoate is a fluorinated aromatic ester characterized by a benzoate backbone with acetyl (-COCH₃) and difluoro (-F₂) substituents at the 3-, 2-, and 6-positions, respectively. The acetyl group enhances electrophilicity, enabling nucleophilic reactions, while fluorine atoms improve metabolic stability and lipophilicity, making it a candidate for drug design .
Properties
Molecular Formula |
C10H8F2O3 |
|---|---|
Molecular Weight |
214.16 g/mol |
IUPAC Name |
methyl 3-acetyl-2,6-difluorobenzoate |
InChI |
InChI=1S/C10H8F2O3/c1-5(13)6-3-4-7(11)8(9(6)12)10(14)15-2/h3-4H,1-2H3 |
InChI Key |
XWSHOISSNAPXHW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C(=C(C=C1)F)C(=O)OC)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 3-acetyl-2,6-difluorobenzoate can be synthesized through several methods. One common approach involves the esterification of 3-acetyl-2,6-difluorobenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve more efficient and scalable processes. These could include continuous flow reactors and the use of alternative catalysts to optimize yield and reduce production costs. The choice of method depends on factors such as the desired purity, scale of production, and economic considerations.
Chemical Reactions Analysis
Types of Reactions: Methyl 3-acetyl-2,6-difluorobenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the acetyl group to an alcohol.
Substitution: The difluoro groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the difluoro groups.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 3-acetyl-2,6-difluorobenzoic acid, while reduction could produce 3-hydroxy-2,6-difluorobenzyl alcohol.
Scientific Research Applications
Methyl 3-acetyl-2,6-difluorobenzoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the design of novel therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism by which methyl 3-acetyl-2,6-difluorobenzoate exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of difluoro groups can enhance the compound’s stability and bioavailability, making it a valuable scaffold for drug design.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares methyl 3-acetyl-2,6-difluorobenzoate with structurally related benzoate esters, focusing on physicochemical properties, reactivity, and applications.
Table 1: Key Structural Analogs and Properties
Reactivity and Functionalization
- Methyl 4-bromo-2,6-difluorobenzoate : The bromine atom at the 4-position facilitates cross-coupling reactions (e.g., Suzuki-Miyaura), enabling aryl-aryl bond formation. This compound is priced at ¥14,000/5g (95% purity), reflecting its utility in synthesizing complex fluorinated aromatics .
- Methyl 3-amino-2,6-difluorobenzoate: The amino group undergoes diazo coupling with nitrosoarenes to yield photoresponsive azo dyes (e.g., Methyl 2,6-difluoro-3-(o-tolyldiazenyl)benzoate), used in light-controlled BRAFV600E kinase inhibitors . Its hydrochloride form is available in bulk (1 metric ton at USD 1,000–3,000) .
Physicochemical Properties
- Fluorine vs. Methyl Substitution : Methyl 3-fluoro-2,6-dimethylbenzoate (MW 182.19) exhibits lower polarity than fluorinated analogs, increasing membrane permeability in drug delivery .
- Acetyl vs. Amino Groups: The acetyl group in the target compound likely improves electrophilicity compared to amino derivatives, enabling nucleophilic acyl substitutions or condensations.
Research Findings and Trends
Synthetic Versatility: Bromo and amino substituents are preferred for modular synthesis, as seen in the preparation of heterocyclic triazine derivatives (e.g., triflusulfuron methyl ester) .
Biological Activity : Sulfonamide and azo-functionalized benzoates demonstrate kinase inhibitory activity, suggesting that the acetyl analog could be optimized for similar targets .
Market Availability: Bromo- and amino-substituted derivatives are commercially available at scale (e.g., >95% purity from Kanto Reagents) , whereas acetyl analogs may require custom synthesis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
